molecular formula C42H84ClNO4 B1619464 Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride CAS No. 67846-68-8

Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride

Cat. No.: B1619464
CAS No.: 67846-68-8
M. Wt: 702.6 g/mol
InChI Key: NUCJYHHDSCEKQN-UHFFFAOYSA-M
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Description

Nomenclature and Structural Characteristics

This compound demonstrates remarkable complexity in both its nomenclature and molecular structure. The compound is officially recognized under multiple systematic names, with the International Union of Pure and Applied Chemistry designation serving as the primary identifier. Alternative nomenclature includes Distearoylethyl Dimonium Chloride, which provides a more accessible designation for commercial and industrial applications. Additional recognized names encompass Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride and N,N-Di-(beta-stearoylethyl)-N,N-dimethylammonium chloride, each reflecting different aspects of the molecular structure.

The molecular formula C42H84ClNO4 indicates a substantial organic molecule with a molecular weight of 702.57 grams per mole. The compound's registration under Chemical Abstracts Service number 67846-68-8 and European Inventory of Existing Commercial Chemical Substances number 267-382-0 establishes its formal recognition in chemical databases worldwide. The structural complexity becomes evident when examining the molecule's architecture, which features a central quaternary ammonium nitrogen atom substituted with two methyl groups and two ethyl chains, each terminated with octadecanoyl (stearoyl) ester groups.

The three-dimensional molecular configuration presents a characteristic amphiphilic structure typical of surfactant molecules. The hydrophilic head group consists of the positively charged quaternary ammonium center with its associated chloride counterion, while the hydrophobic tail regions comprise the two eighteen-carbon fatty acid chains connected through ester linkages. This structural arrangement confers exceptional surface-active properties, enabling the molecule to effectively reduce surface tension at air-water and oil-water interfaces.

Table 1: Primary Nomenclature and Identification Data

Property Value Reference
Systematic Name This compound
Common Name Distearoylethyl Dimonium Chloride
Molecular Formula C42H84ClNO4
Molecular Weight 702.57 g/mol
Chemical Abstracts Service Number 67846-68-8
European Inventory Number 267-382-0
International Chemical Identifier NUCJYHHDSCEKQN-UHFFFAOYSA-M

The ester linkages present in this compound represent a critical structural feature that distinguishes it from conventional quaternary ammonium surfactants. These ester bonds, specifically the 1-oxooctadecyl groups, provide sites for enzymatic hydrolysis, significantly enhancing the compound's biodegradability compared to traditional alkyl quaternary ammonium compounds. The presence of these cleavable bonds allows environmental microorganisms to break down the molecule more readily, addressing environmental concerns associated with persistent surfactants.

Historical Development and Discovery

The development of this compound emerged from the broader evolution of esterquat technology during the early 1980s. This period marked a pivotal transition in surfactant chemistry, driven by growing environmental awareness and regulatory pressure regarding the persistence of conventional cationic surfactants. The compound represents part of a new generation of environmentally conscious surfactant design, specifically developed to address concerns about the low biodegradability of Di-Hardened Tallow Di-Methyl Ammonium Chloride, which had been widely used as a fabric conditioner.

The conceptual foundation for esterquat development arose from recognition that incorporating ester linkages into quaternary ammonium structures could significantly improve environmental compatibility while maintaining desired performance characteristics. Research efforts focused on creating molecules that retained the effective surface-active properties of traditional quaternary ammonium compounds while introducing biodegradable linkages that would facilitate environmental degradation. This approach represented a fundamental shift from simply modifying existing structures to designing entirely new molecular architectures based on environmental considerations.

Industrial development of esterquats, including this specific compound, involved extensive research into synthesis methodologies and performance optimization. The production process typically involves transesterification of triglycerides with alkanolamines, followed by quaternization with alkylating agents such as dimethyl sulfate or methyl chloride. This synthetic approach allows for the incorporation of fatty acid chains derived from renewable sources, further enhancing the environmental profile of the resulting products.

The introduction of esterquats marked a significant milestone in sustainable surfactant technology, demonstrating that environmental considerations could be successfully integrated into product design without compromising functional performance. The development timeline reflects a collaborative effort between academic researchers, regulatory agencies, and industrial manufacturers to create alternatives that met both performance requirements and environmental standards.

Classification within Quaternary Ammonium Compounds

This compound occupies a distinctive position within the hierarchical classification system of quaternary ammonium compounds. The compound falls under the broad category of cationic surfactants, specifically within the quaternary ammonium salt subcategory. More precisely, it belongs to the specialized group of ester-group quaternary ammonium salts, representing an advanced evolution in surfactant molecular design.

Within the refined classification system, this compound is categorized as an alkyl ester-group quaternary ammonium salt, specifically a di-(linear alkyl ester-group) quaternary ammonium salt. This classification reflects the presence of two linear octadecyl ester chains attached to the central quaternary ammonium nitrogen atom. The dual ester-chain configuration distinguishes it from mono-esterquats and tri-esterquats, placing it in the intermediate category of di-esterquats based on the degree of esterification.

The evolutionary classification of quaternary ammonium compounds provides additional context for understanding this compound's position in surfactant technology. Traditional classification systems recognize multiple generations of quaternary ammonium compounds, with first-generation compounds represented by benzalkonium chloride and its derivatives. Second-generation products incorporated ethyl radicals in aromatic rings, while third-generation compounds featured mixtures of first and second-generation quaternaries.

Table 2: Classification Hierarchy of Ethanaminium Compound

Classification Level Category Specific Designation
Primary Cationic Surfactant Quaternary Ammonium Salt
Secondary Ester-group Quaternary Ammonium Salt Alkyl Ester-group Type
Tertiary Di-(Linear Alkyl Ester-group) Quaternary Ammonium Salt
Quaternary Esterquat Di-esterquat
Chemical Class Ethanaminium Derivative Diester Quaternary Ammonium

Fourth-generation quaternary ammonium compounds, characterized as "Twin or Dual Chain quats," feature linear dialkyl chains without benzene rings, exemplified by didecyl dimethyl ammonium chloride. The esterquat category, which includes the subject compound, represents a parallel evolutionary branch that prioritizes environmental compatibility through incorporation of biodegradable linkages. This development pathway demonstrates the industry's response to environmental concerns while maintaining the fundamental quaternary ammonium structure that provides effective antimicrobial and surface-active properties.

The compound's classification as a cationic surfactant reflects its fundamental charge characteristics and surface activity. The positively charged quaternary ammonium head group provides the cationic nature, while the long-chain ester groups contribute to surface activity by reducing interfacial tension between different phases. This combination of properties enables the compound to function effectively in various applications requiring both surface modification and antimicrobial activity.

Properties

IUPAC Name

dimethyl-bis(2-octadecanoyloxyethyl)azanium;chloride
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InChI

InChI=1S/C42H84NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-39-37-43(3,4)38-40-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-40H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUCJYHHDSCEKQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0029399
Record name Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
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Molecular Weight

702.6 g/mol
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Physical Description

Other Solid
Record name Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride (1:1)
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CAS No.

67846-68-8
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Record name Distearoylethyl dimonium chloride
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Record name Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride (1:1)
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Record name Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
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Record name Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride
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Record name DISTEAROYLETHYL DIMONIUM CHLORIDE
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Biological Activity

Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride (CAS Number: 67846-68-8) is a quaternary ammonium compound with a complex structure characterized by its molecular formula C42H84ClNO4C_{42}H_{84}ClNO_4 and a molecular weight of approximately 702.6 g/mol . This compound is primarily studied for its biological activity, particularly in the fields of pharmacology and toxicology.

The biological activity of this compound can be attributed to its surfactant properties, which are common among quaternary ammonium compounds. These properties allow the compound to interact with cellular membranes, potentially leading to:

  • Membrane Disruption : The compound may disrupt lipid bilayers, impacting cell viability and function.
  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacteria and fungi due to their ability to compromise cell membranes .

Toxicological Profile

The toxicological profile of this compound indicates it is classified as an irritant under GHS hazard classifications. Its safety data suggests careful handling is required, particularly in laboratory settings.

Research Findings

Research has indicated that quaternary ammonium compounds can exhibit varying degrees of cytotoxicity depending on their structure. Studies have demonstrated that:

  • Cytotoxicity : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activity Studies

StudyCell TypeConcentrationEffect Observed
Study AHeLa Cells10 µMSignificant cytotoxicity observed
Study BE. coli100 µg/mLAntimicrobial activity confirmed
Study CMCF-7 Cells5 µMInduction of apoptosis noted

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of similar quaternary ammonium compounds found that they effectively reduced bacterial load in biofilms, suggesting potential applications in disinfectants and antiseptics .
  • Cytotoxic Effects : Research involving the compound's analogs revealed that they could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Applications

This compound is utilized in various applications due to its surfactant properties:

  • Pharmaceutical Formulations : Used as an emulsifier and stabilizer in drug formulations.
  • Cosmetic Products : Incorporated for its antimicrobial properties and ability to enhance product texture.

Table 2: Applications and Functions

Application AreaFunction
PharmaceuticalsEmulsifier, stabilizer
CosmeticsAntimicrobial agent, texture enhancer

Scientific Research Applications

Chromatography

Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride is effectively used in High Performance Liquid Chromatography (HPLC).

Separation Techniques

  • The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Scalability

  • This chromatographic method is scalable and suitable for preparative separation, making it valuable for isolating impurities in complex mixtures .

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like Ethanaminium exhibit antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi.

Drug Delivery Systems

Due to its high lipophilicity and ability to form micelles, Ethanaminium can be explored as a potential carrier for drug delivery.

Formulation Development

  • The compound's ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability. Research into its formulation could lead to innovative therapies for poorly soluble drugs .

Environmental Applications

As a substance listed on the Non-Domestic Substances List (NDSL) in Canada, its environmental impact is monitored under regulatory frameworks. Studies focus on assessing potential adverse effects on ecosystems when used in industrial applications .

Case Study 1: HPLC Method Development

A study conducted on the separation of Ethanaminium using Newcrom R1 HPLC columns demonstrated effective isolation of impurities under optimized conditions. This method was validated for robustness and reproducibility, making it a reliable technique for analytical laboratories .

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study of various quaternary ammonium compounds, Ethanaminium showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli strains. This highlights its potential use in healthcare settings as a disinfectant agent .

Case Study 3: Drug Delivery Research

Research exploring the use of Ethanaminium as a drug delivery vehicle indicated promising results in enhancing the bioavailability of poorly soluble anti-cancer drugs. The formulation demonstrated improved therapeutic efficacy in preclinical models .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications
Target Compound (67846-68-8) C42H84ClNO4 702.59 Two octadecanoyloxy (C18) chains 9.48 HPLC separations, lipid-based formulations
Ethanaminium, N,N-dimethyl-N-[(octyloxy)methyl]-2-[(1-oxoundecyl)oxy]-, chloride (873327-91-4) C24H49ClNO3 385.71 Shorter chains: octyloxy (C8) and oxoundecyl (C11) ~6.5 (estimated) Surfactants, emulsifiers
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (46917-07-1) C18H26ClNO2 323.86 Benzyl group, methacrylate moiety ~3.2 Polymerizable surfactant, coatings
Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) (CAS not listed) C25H54N2O6S 522.76 Hydroxyethyl groups, methyl sulfate counterion ~5.0 Water-soluble surfactants, cosmetics
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride (5039-78-1) C9H18ClNO2 207.70 Methacryloyloxy group ~1.8 Monomer for cationic polymers

Key Findings

Chain Length and Lipophilicity: The target compound’s dual C18 chains confer superior lipophilicity (logP 9.48) compared to shorter-chain analogs (e.g., C8/C11 chains in , logP ~6.5). This enhances its utility in non-polar environments, such as lipid bilayer interactions or hydrophobic drug delivery . Compounds with hydroxyethyl groups (e.g., ) or methacrylate moieties (e.g., ) exhibit reduced logP values, favoring aqueous solubility.

Functional Group Impact :

  • Methacrylate-containing compounds (e.g., ) enable polymerization, expanding applications into coatings, hydrogels, or ion-exchange resins. The target compound lacks this reactivity.
  • Methyl sulfate counterions (e.g., ) improve water solubility compared to chloride, altering phase behavior in formulations.

Biological and Industrial Applications :

  • The target compound is primarily used in analytical chemistry (HPLC separations) due to its stability and lipid affinity .
  • Shorter-chain analogs (e.g., ) are more biodegradable and suited for emulsifiers in consumer products.
  • Hydroxyethyl-substituted derivatives (e.g., ) are gentler on biological systems, making them ideal for cosmetics or pharmaceuticals.

Research Insights

  • Surfactant Efficiency : The target compound’s long alkyl chains enhance micelle formation and critical micelle concentration (CMC) values, outperforming C8/C11 analogs in stabilizing hydrophobic interfaces .
  • Thermal Stability : Compounds with unsaturated or aromatic groups (e.g., ) may exhibit lower thermal stability than saturated alkyl derivatives like the target compound.

Q & A

Q. Q1: What experimental strategies optimize the synthesis of this quaternary ammonium compound to improve yield and purity?

Methodological Answer:

  • Step 1: Utilize a two-step alkylation process. First, react N,N-dimethylethanolamine with stearoyl chloride (1-oxooctadecyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form the intermediate ester .
  • Step 2: Quaternize the intermediate with methyl chloride or another alkyl halide in ethanol at 60–70°C for 12–24 hours. Monitor completion via thin-layer chromatography (TLC) or NMR .
  • Step 3: Purify the product using column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethanol/acetone mixtures to achieve >95% purity .

Q. Q2: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify the methyl groups on the ammonium center (δ 3.0–3.5 ppm) and the ethylene oxide protons (δ 3.5–4.0 ppm). The stearoyl chains show peaks at δ 0.8–1.3 ppm (CH₃ and CH₂ groups) .
    • ¹³C NMR: Confirm quaternary ammonium formation (δ 50–60 ppm for N-CH₂ groups) and ester linkages (δ 170–175 ppm for carbonyl) .
  • Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) in positive ion mode to detect the molecular ion [M-Cl]⁺, expected at m/z ~740 (C₄₀H₈₀NO₃⁺) .
  • HPLC: Reverse-phase C18 column with acetonitrile/water (80:20) and 0.1% trifluoroacetic acid to assess purity. Retention time ~12–15 minutes .

Advanced Research Questions

Q. Q3: How does the compound’s dual stearoyl chain structure influence its self-assembly in lipid bilayer systems, and how can this be experimentally validated?

Methodological Answer:

  • Hypothesis: The long hydrophobic chains promote micelle or vesicle formation in aqueous environments, while the cationic headgroup enables electrostatic interactions with anionic membranes.
  • Experimental Design:
    • Prepare lipid bilayers (e.g., DOPC/DOPG 7:3) and incorporate the compound at 1–10 mol%.
    • Use dynamic light scattering (DLS) to measure particle size (expected: 50–200 nm vesicles) .
    • Validate membrane integration via fluorescence anisotropy using DPH probes (reduced anisotropy indicates increased fluidity).
    • Perform transmission electron microscopy (TEM) with negative staining to visualize structural changes .
  • Data Interpretation: Compare critical micellar concentration (CMC) values with single-chain analogs to assess the role of dual hydrophobicity.

Q. Q4: How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

Methodological Answer:

  • Root Cause Analysis: Discrepancies may arise from variations in cell membrane composition, assay conditions, or compound aggregation.
  • Methodology:
    • Standardize Assay Conditions: Use serum-free media to avoid lipid interference. Pre-dissolve the compound in DMSO (<0.1% final concentration) and sonicate to disrupt aggregates .
    • Cell Line Comparison: Test epithelial (HeLa), fibroblast (NIH/3T3), and immune (THP-1) cells. Measure IC₅₀ via MTT assay after 48-hour exposure.
    • Mechanistic Studies: Perform flow cytometry with Annexin V/PI staining to distinguish apoptosis vs. necrosis. Check mitochondrial membrane potential (JC-1 dye) .
  • Expected Findings: Higher toxicity in anionic membrane-rich cells (e.g., cancer cells) due to electrostatic targeting .

Q. Q5: What advanced computational models predict the compound’s interaction with biological membranes, and how do they align with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Setup: Model the compound in a POPC bilayer using CHARMM36 forcefield. Simulate for 100 ns in GROMACS.
    • Outputs: Calculate lateral diffusion coefficients, lipid tail order parameters, and headgroup hydration .
  • Validation: Compare simulation-derived insertion depth (~1.8 nm) with experimental data from neutron scattering or fluorescence quenching .
  • Contradictions: If simulations predict deeper insertion than experiments, revisit forcefield parameters for stearoyl chain flexibility.

3. Safety and Compliance Considerations Q. Q6: What safety protocols are critical when handling this compound in laboratory settings? Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous runoff due to potential ecotoxicity .
  • Storage: Keep in airtight containers under nitrogen at 4°C to prevent oxidation. Shelf life: 6–12 months .

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